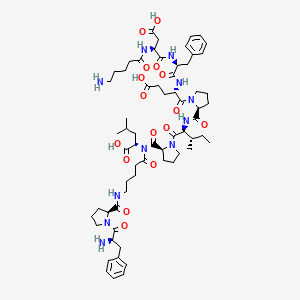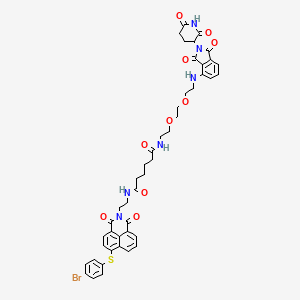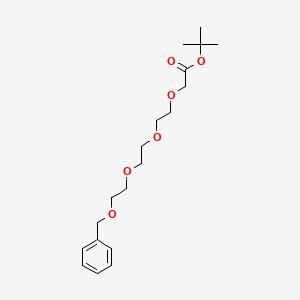
Benzyl-PEG4-CH2CO2tBu
Overview
Description
Benzyl-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) linker with a benzyl and tert-butyloxycarbonyl (tBu) protecting group. The compound is designed to enhance water solubility and biocompatibility, making it valuable for various biochemical and biomedical applications . The benzyl and tBu groups are acid-labile, allowing for controlled deprotection under mild acidic conditions .
Mechanism of Action
Target of Action
Benzyl-PEG4-CH2CO2tBu is primarily used as a PEG linker . Its main targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound’s role is to increase the water solubility of these targets in aqueous media .
Mode of Action
The compound contains a benzyl and t-butyl protecting group . Both of these groups are acid labile, meaning they can be removed under mild acidic conditions . The removal of these protecting groups allows the compound to interact with its targets . The NHS ester present in the compound can be used to label the primary amines of proteins and other amine-containing molecules .
Biochemical Pathways
Given its role as a peg linker, it can be inferred that the compound plays a role in the modification of proteins and other amine-containing molecules . This can affect various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The compound’s hydrophilic peg linker increases its water solubility , which can enhance its bioavailability. The compound is typically stored at -20°C , indicating that it may have specific storage requirements for stability and efficacy.
Result of Action
The primary result of this compound’s action is the increased water solubility of proteins and other amine-containing molecules . This can enhance the effectiveness of these molecules in aqueous media . The compound’s ability to label primary amines can also aid in the detection and study of these molecules .
Action Environment
Environmental factors such as pH can influence the action of this compound. As the protecting groups of the compound are acid labile , changes in environmental acidity can affect the compound’s interaction with its targets. Additionally, the compound’s solubility and stability may be influenced by temperature, as suggested by its storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-CH2CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG4 chain.
Benzyl Protection: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.
tBu Protection: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Types of Reactions:
Deprotection Reactions: Both the benzyl and tBu groups can be removed under acidic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PEG linker can be modified with various functional groups.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the benzyl group.
Acidic Deprotection: Trifluoroacetic acid is used for the removal of the tBu group.
Major Products Formed:
Scientific Research Applications
Benzyl-PEG4-CH2CO2tBu finds extensive applications in various fields:
Bioconjugation: The compound is used to link biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Drug Delivery: The PEG linker improves the pharmacokinetics of drug molecules, enhancing their solubility and reducing immunogenicity.
Material Science: It is used in the synthesis of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Benzyl-PEG4-NHS Ester: Similar to Benzyl-PEG4-CH2CO2tBu but contains an N-hydroxysuccinimide (NHS) ester group for amine coupling.
Benzyl-PEG4-COOH: Contains a carboxylic acid group instead of the tBu group, allowing for different conjugation strategies.
Uniqueness: this compound is unique due to its dual protective groups, which provide versatility in bioconjugation and drug delivery applications. The combination of benzyl and tBu groups allows for controlled deprotection and functionalization, making it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMNHAPGRNEYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
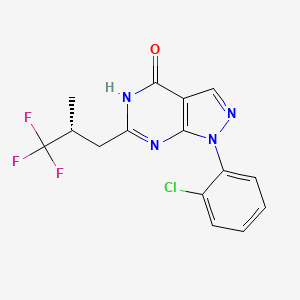
![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
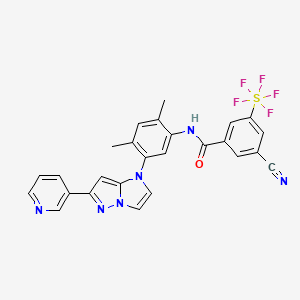
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
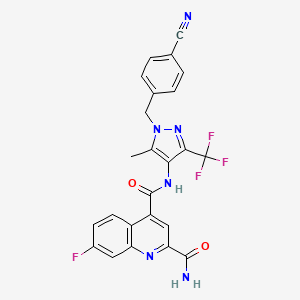
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)
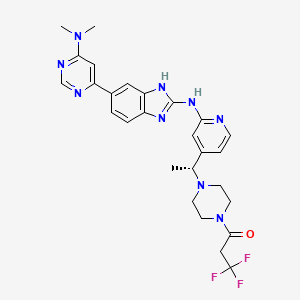

![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)
